molecular formula C6H13NO B8088212 cis-3-Hydroxy-4-methylpiperidine

cis-3-Hydroxy-4-methylpiperidine

Cat. No.: B8088212
M. Wt: 115.17 g/mol
InChI Key: HJZMLEOVXMKSOU-NTSWFWBYSA-N
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Description

Cis-3-Hydroxy-4-methylpiperidine: is a piperidine derivative, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position in the cis configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-3-Hydroxy-4-methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 4-methylpiperidin-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 4-methylpiperidin-3-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: Cis-3-Hydroxy-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed:

Scientific Research Applications

Cis-3-Hydroxy-4-methylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Hydroxy-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    3-Hydroxy-4-methylpiperidine: Lacks the cis configuration, leading to different stereochemical properties.

    4-Hydroxy-3-methylpiperidine: The positions of the hydroxyl and methyl groups are reversed.

    3,4-Dimethylpiperidine: Contains two methyl groups without a hydroxyl group.

Uniqueness: Cis-3-Hydroxy-4-methylpiperidine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This stereochemical configuration can result in distinct pharmacological properties compared to its isomers and other piperidine derivatives .

Properties

IUPAC Name

(3S,4S)-4-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZMLEOVXMKSOU-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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